1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane
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Overview
Description
1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane is an organic compound with the molecular formula C9H12F2 This compound features a cyclohexane ring substituted with two fluorine atoms and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane typically involves the fluorination of a cyclohexane derivative followed by the introduction of the prop-2-yn-1-yl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction using propargyl bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Propargyl bromide, sodium hydride (NaH)
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted cyclohexane derivatives.
Scientific Research Applications
1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane exerts its effects involves interactions with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the prop-2-yn-1-yl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,1-Difluoro-3-(prop-2-yn-1-yl)cyclobutane: Similar structure but with a cyclobutane ring.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness: 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane is unique due to the presence of both fluorine atoms and the prop-2-yn-1-yl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1-difluoro-4-prop-2-ynylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2/c1-2-3-8-4-6-9(10,11)7-5-8/h1,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REARXAMPSAXJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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